6-methoxy-3-(4-methoxybenzyl)-2-methyl-4-quinolinol
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Description
6-methoxy-3-(4-methoxybenzyl)-2-methyl-4-quinolinol is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.13649347 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withcyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been implicated in various types of cancer.
Mode of Action
Molecular docking simulation studies on similar compounds suggest that they interact with cdk2 . This interaction could potentially inhibit the activity of CDK2, thereby disrupting the cell cycle and exerting anti-cancer effects.
Biochemical Analysis
Biochemical Properties
6-Methoxy-3-(4-methoxybenzyl)-2-methyl-4-quinolinol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 can lead to enzyme inhibition, affecting cell proliferation and growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of AMP-dependent protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, this compound can enhance cellular energy production and promote metabolic balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of enzymes such as CDK2 by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products may exhibit different biological activities, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in glycolysis and oxidative phosphorylation, influencing cellular energy production and metabolic balance . Understanding these interactions is crucial for elucidating the compound’s overall metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into mitochondria, where it can influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical effects.
Properties
IUPAC Name |
6-methoxy-3-[(4-methoxyphenyl)methyl]-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-16(10-13-4-6-14(22-2)7-5-13)19(21)17-11-15(23-3)8-9-18(17)20-12/h4-9,11H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQCASPLCNZGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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